![molecular formula C42H38O4 B14180401 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione CAS No. 918413-36-2](/img/structure/B14180401.png)
1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furofuran core with two diphenylcyclohexyl groups attached, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: Known for its biological activity and potential therapeutic applications.
3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan: Studied for its unique structural properties and potential use in materials science.
Uniqueness
1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione stands out due to its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Properties
CAS No. |
918413-36-2 |
|---|---|
Molecular Formula |
C42H38O4 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
1,4-bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C42H38O4/c43-41-37-38(40(46-41)36-25-33(29-17-9-3-10-18-29)22-34(26-36)30-19-11-4-12-20-30)42(44)45-39(37)35-23-31(27-13-5-1-6-14-27)21-32(24-35)28-15-7-2-8-16-28/h1-20,31-36H,21-26H2 |
InChI Key |
CUPWEUAOHPACLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C2=CC=CC=C2)C3=C4C(=C(OC4=O)C5CC(CC(C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O3)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

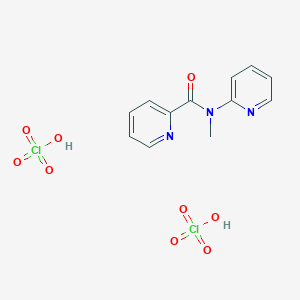
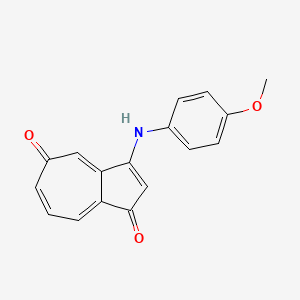
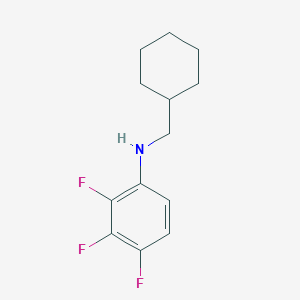
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
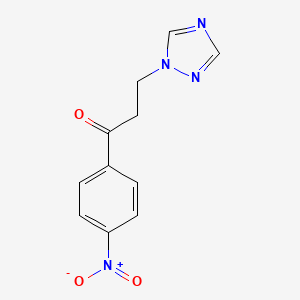
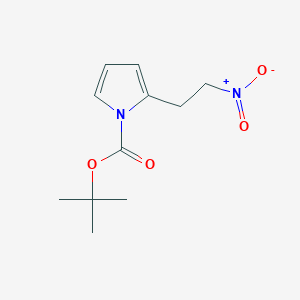
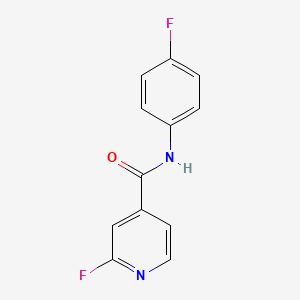
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
